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Compound of Interest

Compound Name: (But-3-yn-2-yl)cyclohexane

Cat. No.: B15322610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for

(But-3-yn-2-yl)cyclohexane. Due to the limited availability of experimental spectra for this

specific compound in public databases, this document focuses on a detailed prediction of its ¹H

NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies

described herein are standard protocols for the spectroscopic analysis of novel small organic

molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (But-3-yn-2-
yl)cyclohexane. These predictions are based on established principles of spectroscopy and

the known spectral characteristics of its constituent functional groups: a cyclohexane ring and a

terminal alkyne moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.1 Singlet 1H ≡C-H

~ 2.5 - 2.7 Multiplet 1H
CH (methine attached

to cyclohexane)

~ 1.6 - 1.9 Multiplet 5H
Cyclohexane CH₂

(axial & equatorial)

~ 1.1 - 1.4 Multiplet 6H
Cyclohexane CH₂

(axial & equatorial)

~ 1.2 Doublet 3H CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Carbon Type Assignment

~ 83 C ≡C-

~ 68 CH ≡C-H

~ 45 CH
Cyclohexane CH attached to

butynyl group

~ 35 CH CH attached to alkyne

~ 30 CH₂ Cyclohexane CH₂

~ 26 CH₂ Cyclohexane CH₂

~ 25 CH₂ Cyclohexane CH₂

~ 22 CH₃ CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~ 3300 Strong, Sharp ≡C-H Stretch Terminal Alkyne

2925 - 2850 Strong C-H Stretch
Cyclohexane (sp³ C-

H)

~ 2120 Weak to Medium C≡C Stretch Terminal Alkyne

~ 1450 Medium CH₂ Bend Cyclohexane

700 - 610 Strong ≡C-H Bend Terminal Alkyne

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

136 Molecular Ion (M⁺)

121 [M - CH₃]⁺

95 [M - C₃H₃]⁺ (loss of propargyl radical)

81 [C₆H₉]⁺ (cyclohexenyl cation)

55 [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data for (But-3-yn-2-yl)cyclohexane.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy

Sample Preparation: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Add a small amount of

an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
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Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then

locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to

achieve homogeneity.[2]

Data Acquisition: Acquire the spectrum using a single-pulse experiment.[3] For a standard ¹H

NMR spectrum, a 90° pulse angle is typically used to maximize the signal in a single scan.[2]

Key parameters include the spectral width, acquisition time, and relaxation delay.

Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier

transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline

corrected, and referenced to the internal standard (TMS at 0 ppm). Integration of the signals

is performed to determine the relative ratios of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR due to

the low natural abundance of the ¹³C isotope. Dissolve 20-100 mg of the compound in 0.6-

0.7 mL of a deuterated solvent in a 5 mm NMR tube.[1]

Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR.

Data Acquisition: A standard ¹³C NMR spectrum is typically acquired with proton decoupling

to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique

carbon atom.[4][5] A sufficient number of scans are accumulated to achieve an adequate

signal-to-noise ratio. A relaxation delay is used to allow for the full relaxation of the carbon

nuclei, which is particularly important for quaternary carbons.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected. The chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film): As (But-3-yn-2-yl)cyclohexane is expected to be a liquid

at room temperature, the simplest method is to prepare a thin film. A drop of the neat liquid is

placed between two salt plates (e.g., NaCl or KBr), which are then mounted in a sample

holder.[6][7]
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Instrument Setup: The sample holder is placed in the IR beam of the spectrometer. A

background spectrum of the clean, empty salt plates is recorded first.

Data Acquisition: The sample is then scanned, and the instrument records the transmittance

or absorbance of infrared radiation as a function of wavenumber. The background spectrum

is automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the different functional groups in the molecule.[8]

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or, more commonly, coupled with a separation technique like Gas Chromatography

(GC-MS) for volatile compounds.

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV).[9] This causes the molecule to lose an

electron, forming a molecular ion (M⁺), and also induces fragmentation.[9]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation: A detector records the abundance of each ion, and a

mass spectrum is generated, which is a plot of relative intensity versus m/z. The

fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Compound Synthesis & Purification

Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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